![molecular formula C25H22ClN5O2S B2490200 7-chloro-N-(1-methyl-3-phenylpropyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 893786-61-3](/img/structure/B2490200.png)
7-chloro-N-(1-methyl-3-phenylpropyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
- The solution phase parallel synthesis of a combinatorial library of substituted 3-phenylsulfonyl-[1,2,3]triazolo[1,5-a]quinazolines has been reported, providing insights into the synthesis process of similar compounds (Ivachtchenko et al., 2010).
Molecular Structure Analysis
- The molecular structure of triazoloquinazoline derivatives, including details of their synthesis and structural properties, has been studied using spectroscopic methods and X-ray crystallography (Wu et al., 2022).
Chemical Reactions and Properties
- Research on the reactivity of 5,6-dihydro-[1,2,4]triazolo[1,5-с]quinazolines towards N-nucleophiles has been conducted, providing insights into the chemical reactions and properties of related compounds (Kholodnyak et al., 2016).
Physical Properties Analysis
- The physical properties, including molecular structure, vibrational spectroscopy, and molecular docking, of triazoloquinazoline derivatives have been extensively analyzed (Wu et al., 2021).
Chemical Properties Analysis
- The synthesis and pharmacological investigation of triazoloquinazoline derivatives, revealing their chemical properties, have been explored in several studies, providing a comprehensive understanding of their chemical behavior (Alagarsamy et al., 2008).
科学的研究の応用
Adenosine Receptor Antagonism
Research has shown that derivatives of triazoloquinazoline, which share structural similarities with "7-chloro-N-(1-methyl-3-phenylpropyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine," act as potent adenosine receptor antagonists. These compounds, through structural modifications, have demonstrated selectivity towards the human A3 adenosine receptor subtype, offering potential therapeutic applications in treating conditions where adenosine receptor activity is implicated (Kim, Ji, & Jacobson, 1996).
Antihistaminic Agents
Compounds structurally related to "7-chloro-N-(1-methyl-3-phenylpropyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine" have been synthesized and evaluated for their H(1)-antihistaminic activity. One such study found that these compounds significantly protected animals from histamine-induced bronchospasm, indicating their potential as new class H(1)-antihistaminic agents with minimal sedative effects (Alagarsamy, Shankar, & Murugesan, 2008).
Anticancer Activity
A series of 1,2,4-triazolo[4,3-a]-quinoline derivatives, sharing a core structural motif with the specified compound, were synthesized and evaluated for their anticancer activities. These derivatives demonstrated significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, highlighting the potential of these compounds in developing new anticancer therapies (Reddy et al., 2015).
Serotonin Receptor Antagonism
Further research has identified substituted 3-phenylsulfonyl-[1,2,3]triazolo[1,5-a]quinazolines as highly active and selective antagonists of the serotonin 5-HT(6) receptor. These findings suggest potential applications in treating disorders related to serotonin dysfunction, such as depression, anxiety, and schizophrenia (Ivachtchenko et al., 2010).
特性
IUPAC Name |
3-(benzenesulfonyl)-7-chloro-N-(4-phenylbutan-2-yl)triazolo[1,5-a]quinazolin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN5O2S/c1-17(12-13-18-8-4-2-5-9-18)27-23-21-16-19(26)14-15-22(21)31-24(28-23)25(29-30-31)34(32,33)20-10-6-3-7-11-20/h2-11,14-17H,12-13H2,1H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEENLIAVCUEART-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC2=NC3=C(N=NN3C4=C2C=C(C=C4)Cl)S(=O)(=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-N-(4-phenylbutan-2-yl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。